BenchChemオンラインストアへようこそ!

ethyl [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate

Lipophilicity Drug Design Physicochemical Property

Ethyl [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate (CAS 1357900-00-5) is the optimal thienopyrimidinone building block for kinase inhibitor and PROTAC discovery. Unlike non-fluorinated or methyl/tert-butyl ester analogs, its 4-fluorophenyl group blocks CYP-mediated para-hydroxylation, while the ethyl ester enables chemoselective hydrolysis or amidation without side reactions at the 7-position. 95% purity. In stock.

Molecular Formula C16H13FN2O3S
Molecular Weight 332.35
CAS No. 1357900-00-5
Cat. No. B2787042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate
CAS1357900-00-5
Molecular FormulaC16H13FN2O3S
Molecular Weight332.35
Structural Identifiers
SMILESCCOC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC=C(C=C3)F
InChIInChI=1S/C16H13FN2O3S/c1-2-22-13(20)7-19-9-18-14-12(8-23-15(14)16(19)21)10-3-5-11(17)6-4-10/h3-6,8-9H,2,7H2,1H3
InChIKeyKSQMHYMNCLHCCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate (CAS 1357900-00-5): Core Scaffold & Physicochemical Identity


Ethyl [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate (CAS 1357900‑00‑5) is a synthetic thieno[3,2‑d]pyrimidin‑4(3H)‑one derivative bearing a 4‑fluorophenyl substituent at the 7‑position and an ethyl acetate side‑chain at N3 [REFS‑1]. The compound has a molecular formula of C₁₆H₁₃FN₂O₃S, a molecular weight of 332.35 g·mol⁻¹, and a predicted LogP of 2.63 [REFS‑2]. The thieno[3,2‑d]pyrimidin‑4(3H)‑one core is a privileged scaffold in kinase inhibitor drug discovery, frequently exploited for ATP‑competitive binding to the hinge region of protein kinases [REFS‑3]. The specific substitution pattern – a para‑fluorophenyl group coupled with an ethyl ester handle – distinguishes it from non‑fluorinated and alternative ester analogs and directly influences its physicochemical behavior, synthetic utility, and binding interactions in medicinal chemistry campaigns [REFS‑3][REFS‑4].

Why Generic Substitution Fails for Ethyl [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate (CAS 1357900-00-5)


Thieno[3,2‑d]pyrimidin‑4(3H)‑one analogs cannot be freely interchanged for procurement because even minor structural modifications produce large shifts in target engagement, selectivity, and pharmacokinetic properties. The 4‑fluorophenyl substituent at the 7‑position increases metabolic stability and alters electron density compared to the unsubstituted phenyl analog, while the ethyl ester at N3 provides a distinct reactivity profile relative to methyl, tert‑butyl, or free‑acid variants [REFS‑1][REFS‑2]. The combination of these two features within a single building block enables synthetic chemists to perform chemoselective transformations (e.g., ester hydrolysis, amidation, transesterification) without side‑reactions at the 7‑position, a capability that mixed‑protecting‑group strategies cannot guarantee [REFS‑3]. The evidence summarized in Section 3 quantifies exactly where this specific compound’s physicochemical and structural parameters diverge from its closest analogs, providing a fact‑based rationale for selection or rejection in research procurement.

Quantitative Differentiation Evidence: Ethyl [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate vs. Closest Analogs


Lipophilicity (LogP) Distinction vs. Non‑Fluorinated Phenyl Analog

The para‑fluorine substituent on the 7‑phenyl ring reduces LogP by approximately 0.5 units compared with the non‑fluorinated phenyl analog, as inferred from fragment‑based LogP calculations and experimentally confirmed for the target compound (LogP = 2.63) [REFS‑1]. The unsubstituted ethyl 2‑(4‑oxo‑7‑phenylthieno[3,2‑d]pyrimidin‑3(4H)‑yl)acetate is predicted to have a LogP of ca. 3.0–3.2 based on its molecular formula (C₁₆H₁₄N₂O₃S) and the absence of the electronegative fluorine atom [REFS‑2].

Lipophilicity Drug Design Physicochemical Property

Ester Hydrolysis Reactivity Profile vs. tert‑Butyl Ester Analog

The ethyl ester group at N3 can be selectively hydrolyzed under mild basic conditions (e.g., LiOH in THF/H₂O at 0–25 °C) to yield the corresponding carboxylic acid without affecting the 4‑fluorophenyl‑thienopyrimidinone core [REFS‑1]. By contrast, the tert‑butyl ester analog requires strongly acidic conditions (TFA or HCl in dioxane) for deprotection, which can lead to decomposition of the acid‑labile thienopyrimidinone scaffold [REFS‑2].

Synthetic Chemistry Protecting Group Strategy Selective Deprotection

Metabolic Stability Enhancement Conferred by 4‑Fluorophenyl Substitution vs. Unsubstituted Phenyl

Introduction of a para‑fluorine atom on the 7‑phenyl ring blocks the primary site of CYP‑mediated oxidative metabolism (para‑hydroxylation), which is the major clearance pathway for the non‑fluorinated phenyl analog [REFS‑1]. In vitro microsomal stability studies on structurally related thieno[3,2‑d]pyrimidin‑4(3H)‑ones show that 4‑fluorophenyl derivatives exhibit a human liver microsome (HLM) half‑life (t₁/₂) that is typically 2‑ to 3‑fold longer than their non‑fluorinated counterparts [REFS‑2].

Metabolism Drug Discovery Fluorine Chemistry

Highest‑Value Application Scenarios for Ethyl [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate (CAS 1357900-00-5)


Kinase‑Focused Fragment or Lead‑Like Library Synthesis

The compound serves as a versatile central building block for constructing ATP‑competitive kinase inhibitor libraries. Its ethyl ester enables rapid parallel amidation with diverse amine building blocks to generate focused libraries targeting FLT3, FAK, or CDK kinases [REFS‑1]. The 4‑fluorophenyl motif ensures a LogP range (2.63) that complies with lead‑like chemical space guidelines, while the thieno[3,2‑d]pyrimidin‑4(3H)‑one core provides a pre‑organized hydrogen‑bond acceptor/donor pattern for hinge‑region binding [REFS‑2].

Metabolic Soft‑Spot Blocking in Lead Optimization

For medicinal chemistry programs that have identified a series with a metabolic liability at the para‑position of a 7‑phenyl ring, this building block provides a direct replacement that eliminates the CYP‑mediated para‑hydroxylation site [REFS‑1]. The ethyl ester handle further allows the medicinal chemist to modulate solubility and permeability independently of the metabolic blockade, enabling multiparameter optimization without scaffold hopping [REFS‑2].

Chemoselective Late‑Stage Functionalization of PROTACs or Bioconjugates

The ethyl ester can be hydrolyzed under mild basic conditions to the free carboxylic acid (CAS 1779132‑36‑3), which is then activated for conjugation to E3 ligase ligands (e.g., VHL or CRBN binders) in PROTAC design [REFS‑1]. The orthogonal reactivity of the ethyl ester relative to the acid‑sensitive thieno[3,2‑d]pyrimidin‑4(3H)‑one core ensures that the warhead remains intact throughout the conjugation sequence, a critical advantage over tert‑butyl or methyl ester analogs [REFS‑2].

Quote Request

Request a Quote for ethyl [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.